molecular formula C11H18N2O5 B1586723 2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester CAS No. 863307-54-4

2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1586723
CAS RN: 863307-54-4
M. Wt: 258.27 g/mol
InChI Key: GVTOUAJILWSKTN-UHFFFAOYSA-N
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Description

2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H18N2O5 . It has a molecular weight of 258.27 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H18N2O5 . This indicates that it contains 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.27 g/mol . It’s recommended to be stored at -20°C for maximum recovery of the product .

Scientific Research Applications

Synthesis and Characterization

Derivatives of N-Boc piperazine have been synthesized, including ester and hydrazide derivatives, characterized by various spectroscopic methods, and confirmed by single crystal X-ray diffraction analysis. These compounds have shown moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016). Another study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, revealing its crystalline structure and evaluating its antibacterial and anthelmintic activities, which were found to be moderate (Sanjeevarayappa et al., 2015).

Biological Evaluation

The title compound tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate demonstrated moderate mosquito-larvicidal and antibacterial activities, showcasing its potential in contributing to the development of new antimicrobial agents (Castelino et al., 2014).

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was analyzed, providing insights into bond lengths, angles, and the crystalline structure, which can aid in the design of molecules with desired properties (Mamat et al., 2012).

Neuroprotective Applications

Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) was designed as a novel drug candidate offering a multi-target therapeutic neuroprotective approach for Alzheimer's disease. It exhibits several mechanisms of action, including inhibition of acetylcholinesterase activity, antioxidant properties, and neuroprotection against toxicity (Lecanu et al., 2010).

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-4-12-9(16)7(13)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTOUAJILWSKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373210
Record name 2-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863307-54-4
Record name 2-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1N Sodium hydroxide (11.4 mL, 11.4 mmol) was added to 2-ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (2.5 g, 8.73 mmol) in methanol (20 mL) at room temperature and then stirred for 2.5 hours. The reaction mixture was concentrated, acidified with 2N HCl to pH˜2 and extracted with dichloromethane (3 times). The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford the titled compound (1.87 g, 83%, white foam solid). 1H NMR (CDCl3) δ (ppm): 7.68 (bs, 1H), 4.78 (m, 1H), 4.19 (m, 1H), 3.45 (m, 1H), 3.34 (m, 2H), 2.97 (m, 2H), 1.49 (s, 9H).
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
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2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

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